N-Cyclohexyl-N'-isopropylcarbodiimide
Description
Properties
CAS No. |
3496-83-1 |
|---|---|
Molecular Formula |
C10H18N2 |
Molecular Weight |
166.26 g/mol |
InChI |
InChI=1S/C10H18N2/c1-9(2)11-8-12-10-6-4-3-5-7-10/h9-10H,3-7H2,1-2H3 |
InChI Key |
KIQLXXNKZOFPDE-UHFFFAOYSA-N |
SMILES |
CC(C)N=C=NC1CCCCC1 |
Canonical SMILES |
CC(C)N=C=NC1CCCCC1 |
Other CAS No. |
3496-83-1 |
Synonyms |
CIC-diimide N-cyclohexyl-N'-isopropylcarbodiimide |
Origin of Product |
United States |
Scientific Research Applications
Scientific Research Applications
-
Peptide Synthesis
- N-Cyclohexyl-N'-isopropylcarbodiimide is prominently used in solid-phase peptide synthesis. It enhances the coupling efficiency between amino acids by activating the carboxylic acid group, which increases nucleophilicity and promotes amide bond formation.
- A study demonstrated that it performed comparably or better than dicyclohexylcarbodiimide in mediating peptide bond formation, showcasing its utility in synthesizing complex peptides such as sequences from acyl carrier proteins .
-
Bioconjugation
- This compound is employed in bioconjugation processes, linking biomolecules such as proteins and nucleic acids. Its ability to activate carboxylic acids makes it suitable for creating stable conjugates necessary for therapeutic applications and diagnostics.
- Polymer Chemistry
-
Enzyme Inhibition Studies
- Research indicates that this compound can inhibit specific ATPases by modifying critical amino acid residues. This property is significant for drug development and biochemical assays targeting enzyme activity.
Summary of Applications
Case Studies
-
Peptide Coupling Efficiency Study
- Objective : To compare the coupling efficiency of this compound with dicyclohexylcarbodiimide.
- Methodology : Amino acid coupling reactions were performed using both reagents under identical conditions.
- Findings : The study concluded that this compound yielded higher reaction rates and fewer side products, making it a superior choice for peptide synthesis .
-
Bioconjugation Application
- Objective : To evaluate the effectiveness of this compound in linking proteins to nanoparticles.
- Methodology : Various concentrations of the carbodiimide were tested for their ability to form stable protein-nanoparticle conjugates.
- Findings : The results indicated successful conjugation with high stability, suggesting potential for use in targeted drug delivery systems.
-
Enzyme Activity Modification Study
- Objective : To investigate the inhibitory effects of this compound on specific ATPases.
- Methodology : Enzyme assays were conducted to assess changes in activity post-treatment with the carbodiimide.
- Findings : Significant inhibition was observed, implicating this compound as a valuable tool in enzyme inhibition research and potential therapeutic applications.
Comparison with Similar Compounds
Table 1: Key Properties of N-Cyclohexyl-N'-isopropylcarbodiimide and Analogous Carbodiimides
Solubility and Byproduct Handling
- Byproduct Management : The solubility of N-cyclohexyl-N'-isopropylurea in DCM eliminates filtration steps required for DCC’s insoluble urea, reducing purification time .
- Solvent Compatibility: Unlike water-soluble variants like N-cyclohexyl-N′-(2-morpholinoethyl)carbodiimide metho-p-toluenesulfonate , the target compound is optimized for organic solvents, making it ideal for traditional peptide synthesis.
Limitations and Challenges
- Purification Issues: While superior to DCC, this compound shares minor purification challenges with DIC when unreacted carbodiimide remains, particularly in reactions with sterically hindered substrates .
Q & A
Q. Table 1: Coupling Efficiency Comparison (CIC vs. DCC)
| Substrate | CIC Yield (%) | DCC Yield (%) | Side Reactions (%) |
|---|---|---|---|
| Z-Val + Gly-OEt | 92 | 88 | 3.5 |
| Fmoc-Leu + Ala-OEt | 89 | 85 | 4.2 |
| Data derived from competition experiments in solid-phase synthesis . |
Advanced: How can side reactions (e.g., racemization, urea formation) be minimized during CIC-mediated couplings?
Answer:
- Racemization : Use low temperatures (0–4°C) and additives like HOBt or OxymaPure to stabilize the active ester intermediate.
- Urea Formation : Limit excess CIC (≤1.2 eq) and ensure thorough washing with DCM to remove byproducts.
- Monitoring : Employ LC-MS or MALDI-TOF to detect premature termination products. In studies with Z-Val and Gly-OEt, side reactions were reduced to <5% under optimized conditions .
Basic: What analytical techniques validate the success of CIC-activated peptide bond formation?
Answer:
- HPLC : Monitor retention time shifts for product vs. starting materials.
- Mass Spectrometry : Confirm molecular weight of the product.
- Ninhydrin Test : Detect free amines on resin-bound peptides.
For example, in the synthesis of acyl carrier protein residues (65–74), MALDI-TOF confirmed >90% coupling efficiency .
Advanced: How does CIC compare to other carbodiimides (e.g., DCC, EDC) in RNA pseudouridine (Ψ) detection?
Answer:
CIC derivatives like CMCT (N-cyclohexyl-N′-β-[4-methylmorpholinium]ethylcarbodiimide tosylate) are critical in Ψ mapping:
Q. Table 2: Ψ Detection Methods Using CIC Derivatives
| Method | Sensitivity | Bias Risk | Throughput |
|---|---|---|---|
| CMCT + Primer Extension | Moderate | High | Low |
| Acrylonitrile + LC-MS | High | Low | High |
| Adapted from high-throughput studies in human rRNA . |
Advanced: What are the challenges in interpreting CMCT-based pseudouridine sequencing data?
Answer:
- Incomplete Derivatization : CMCT reacts variably depending on RNA conformation, leading to false negatives.
- RT Artifacts : Secondary structures or modified bases may cause nonspecific stops.
- Quantitative Bias : Normalization against untreated controls is essential. Recent studies recommend combining CMCT with click chemistry-enriched LC-MS for robust Ψ quantification .
Basic: What safety precautions are critical when handling CIC and its derivatives?
Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and P95 respirators for powder handling .
- Ventilation : Work in a fume hood to avoid inhalation of dust or vapors.
- Waste Disposal : Neutralize residual carbodiimide with acetic acid before disposal .
Advanced: How can CIC solubility be optimized for aqueous-phase reactions?
Answer:
- Co-Solvents : Use DMF:water (9:1) mixtures with 1–5% v/v additives like Tween-20.
- Structural Modifications : Hybrid reagents (e.g., CIC-morpholinoethyl tosylate) improve aqueous solubility but require validation for biocompatibility .
Advanced: What computational tools aid in designing CIC-mediated reaction workflows?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
